N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Alkylation: The thiol group of the thiadiazole is then alkylated using 2-methylbenzyl chloride to introduce the 2-methylphenylmethylsulfanyl group.
Acylation: Finally, the amino group of the thiadiazole is acylated with propanoyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Thiadiazole derivatives are used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds are explored for their potential use in organic electronics and as corrosion inhibitors.
Biology and Medicine:
Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines.
Anti-inflammatory Agents: These compounds are investigated for their potential anti-inflammatory properties.
Industry:
Agriculture: Thiadiazole derivatives are used as pesticides and herbicides.
Pharmaceuticals: They are explored as potential drug candidates for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE depends on its specific application. For instance:
Antimicrobial Activity: The compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block specific receptors involved in inflammation.
Comparison with Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
Comparison:
- Structural Differences: The similar compounds listed above have different substituents on the benzyl group (fluorobenzyl and chlorobenzyl) compared to the methylphenylmethyl group in the target compound.
- Biological Activity: These structural differences can lead to variations in biological activity, such as different levels of antimicrobial or anticancer activity.
- Uniqueness: The presence of the 2-methylphenylmethylsulfanyl group in the target compound may confer unique properties, such as enhanced stability or specific interactions with biological targets.
Properties
Molecular Formula |
C13H15N3OS2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H15N3OS2/c1-3-11(17)14-12-15-16-13(19-12)18-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,15,17) |
InChI Key |
RVJHWLBRBXKEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2C |
Origin of Product |
United States |
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